Benzoylthio-O-methyl ester carbamic acid

Description

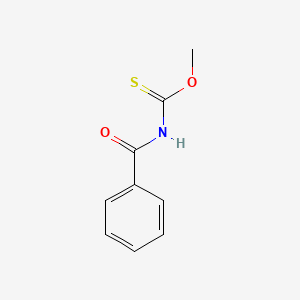

Structure

3D Structure

Properties

IUPAC Name |

O-methyl N-benzoylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-9(13)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJXJGJVBDLRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376203 | |

| Record name | Benzoylthio-O-methyl ester carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3201-48-7 | |

| Record name | NSC24637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylthio-O-methyl ester carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzoyl S Methyl Thiocarbamate

Established Synthetic Routes for Thiocarbamates and Related Esters

The formation of thiocarbamates can be approached from several key starting materials, including carboxylic acids, amines, and isocyanates. Each of these routes offers distinct advantages and is suited for different substrate scopes.

Reaction of Carboxylic Acids with Thiols for Thioester Formation

The synthesis of thioesters, which are structurally related to S-thiocarbamates, often involves the reaction of carboxylic acids with thiols. organic-chemistry.org This transformation typically requires an activating agent to facilitate the coupling. One common method involves the use of coupling reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). organic-chemistry.org This reagent allows for the convenient synthesis of thioesters from their corresponding carboxylic acids. organic-chemistry.org

A notable development in this area is the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides, which provides an alternative route to thioesters. organic-chemistry.org This method is advantageous as it overcomes the activation barrier between the carboxylic acid derivative and the final product through the oxidative expulsion of nitrogen gas. organic-chemistry.org Furthermore, visible-light-driven methods have emerged, utilizing thiobenzoic acids as both one-electron reducing agents and reactants to generate sulfur radical species, enabling thioester synthesis without the need for a photocatalyst. organic-chemistry.org

Amine-Derived Approaches to Thiocarbamates

Amines serve as versatile starting materials for the synthesis of thiocarbamates. A prevalent method involves the reaction of amines with carbon disulfide (CS₂) to form dithiocarbamate (B8719985) salts, which can then be further reacted. organic-chemistry.orgwikipedia.org For instance, a highly efficient, one-pot reaction of amines, CS₂, and alkyl halides under solvent-free and catalyst-free conditions yields dithiocarbamates in a highly atom-economic process. organic-chemistry.org

Another approach involves the carbonylation of amines. In the presence of a selenium catalyst, amines can undergo carbonylation with carbon monoxide and elemental sulfur, followed by alkylation to produce S-alkyl thiocarbamates. researchgate.net Transition metal complexes, such as those of palladium and nickel, have also been employed to catalyze the oxidative coupling of aryl thiols with secondary amines and carbon monoxide to selectively form thiocarbamates. researchgate.net

More recently, a novel methodology has been developed for the direct transformation of Boc-protected amines into thiocarbamates using tert-butoxide lithium as the sole base, which avoids the need for hazardous reagents and metal catalysts. nih.gov

Carbamoylation and Isocyanate-Based Syntheses of Thiocarbamates

Isocyanates are key intermediates in many thiocarbamate syntheses. researchgate.net They can be reacted with thiols to form S-thiocarbamates, often under catalyst- and solvent-free conditions, leading to high product yields with operational simplicity. researchgate.net The generation of isocyanates themselves can be achieved from primary amines using reagents like phosgene (B1210022) or its derivatives, although greener alternatives are increasingly sought. researchgate.net

Carbamoylation represents another important strategy. Carbamoylimidazolium salts, prepared from secondary amines, act as efficient carbamoylating reagents for thiols, leading to the formation of thiocarbamates in high yields. researchgate.netorganic-chemistry.org A one-pot reaction of carbonylimidazolide with a nucleophile, such as a thiol, in water provides a general and efficient method for preparing thiocarbamates. organic-chemistry.org

Targeted Synthesis of N-Benzoyl-S-methyl Thiocarbamate

The specific synthesis of N-Benzoyl-S-methyl thiocarbamate can be approached through methods that allow for the introduction of the benzoyl group on the nitrogen and the methyl group on the sulfur.

Methylation Strategies for N-Acylthiocarbamates via S-Alkylation

The S-alkylation of an N-acylthiocarbamate precursor is a direct method for synthesizing compounds like N-Benzoyl-S-methyl thiocarbamate. This involves the formation of a thiocarbamate anion followed by reaction with a methylating agent. For example, N,N′-thiocarbonyldiimidazole (TCDI) can react with a secondary amine, followed by methylation with iodomethane, to produce thiocarbamoylimidazolium salts which can be precursors to the target molecule. researchgate.net

A more general and environmentally friendly approach to S-alkylation involves a "hydrogen borrowing" reaction. This strategy uses a hydroxyapatite-supported copper nano-catalyst to facilitate the reaction between alcohols (as alkylating agents) and dithiocarbamate anions. rsc.org This method has a broad substrate scope and offers high yields of S-alkyl dithiocarbamates. rsc.org

Utilization of Benzoyl Isothiocyanate in Synthetic Pathways

Benzoyl isothiocyanate is a key reagent for the synthesis of N-benzoyl substituted thiocarbamates. researchgate.netresearchgate.net This versatile synthon can be prepared by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, lead thiocyanate, or potassium thiocyanate. arkat-usa.org Microwave-assisted synthesis under solvent-free conditions has been reported as a rapid and efficient method for its preparation. arkat-usa.org

The reaction of benzoyl isothiocyanate with a thiol, in this case, methanethiol (B179389) or its equivalent, would directly lead to the formation of N-Benzoyl-S-methyl thiocarbamate. Research has shown that benzoyl isothiocyanate reacts readily with various aryl- and alkylthiols to produce N-benzoyl-S-alkyl/aryldithiocarbamates in moderate to good yields. researchgate.netresearchgate.net

Direct Conversion Methodologies for Thiocarbamate Synthesis

The synthesis of thiocarbamates, including N-benzoyl-S-methyl thiocarbamate, has benefited from the development of direct conversion methodologies that offer efficiency by reducing the number of synthetic steps and avoiding the isolation of intermediates. These methods are crucial for streamlining the production of these valuable chemical scaffolds.

One prominent direct approach involves the transformation of tert-butoxycarbonyl (Boc)-protected amines. A novel method utilizes tert-butoxide lithium (t-BuOLi) as the sole base to convert Boc-protected amines into isocyanate intermediates. nih.gov These intermediates are then trapped in situ by a thiol, such as methanethiol, to yield the corresponding thiocarbamate. nih.gov This process is notable for its operational simplicity and high yields across a range of thiol substrates. nih.gov The reaction mechanism proceeds through the formation of an isocyanate, which is then attacked by the thiol nucleophile. nih.gov

Another effective one-pot synthesis strategy begins with an alcohol, carbon disulfide, and an amine. mdpi.com This multi-step process, conducted without isolating intermediates, first produces an alkyl xanthate, which is then chlorinated to form an alkyl chloroformate. The final step involves a reaction with an amine to yield the thiocarbamate. mdpi.com This method is highly valued in green technology for its efficiency and high conversion rates. mdpi.com

Carbamoylimidazolium salts, which are readily prepared, also serve as efficient reagents for direct thiocarbamate synthesis. organic-chemistry.org These salts react cleanly with thiols to produce thiocarbamates in high yields, often without the need for chromatographic purification. organic-chemistry.org This highlights the "imidazolium" effect, which enhances the carbamoylating efficiency of the reagent.

A solvent-assisted thiocarboxylation method provides a direct route to S-alkyl thiocarbamates from amines using carbon monoxide and sulfur. organic-chemistry.org This reaction proceeds under mild conditions (1 atm, 20 °C) in solvents like DMSO or DMF, demonstrating a straightforward conversion of simple starting materials into the desired thiocarbamate products. organic-chemistry.org

Table 1: Overview of Direct Thiocarbamate Synthesis Methodologies

| Starting Materials | Key Reagents/Catalysts | Salient Features |

|---|---|---|

| Boc-Protected Amine, Thiol | tert-Butoxide Lithium (t-BuOLi) | Metal-free; proceeds via isocyanate intermediate; high yields. nih.gov |

| Alcohol, Carbon Disulfide, Amine | Potassium Hydroxide, Chlorinating Agent | One-pot, four-step synthesis; no isolation of intermediates. mdpi.com |

| Thiol, Carbamoylating Agent | Carbamoylimidazolium Salts | High yields; purification is often not required. organic-chemistry.org |

| Amine, Carbon Monoxide, Sulfur | DMSO or DMF (solvent) | Mild reaction conditions (1 atm, 20 °C). organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis Innovations in Thiocarbamate Preparation

In alignment with the principles of green chemistry, significant innovations have been made to develop sustainable synthetic routes to thiocarbamates. These methods prioritize the use of non-hazardous reagents, environmentally benign solvents, and energy-efficient conditions.

A leading sustainable method is the direct synthesis from Boc-protected amines using t-BuOLi, which completely avoids the use of toxic phosgene derivatives and heavy metal catalysts. nih.govrsc.orgrsc.org This approach not only enhances safety and reduces environmental impact but is also scalable to gram-level production, making it viable for larger-scale applications. nih.govrsc.org

The Mitsunobu reaction has been adapted into a mild and efficient protocol for synthesizing S-alkyl thiocarbamates. organic-chemistry.org This one-pot method utilizes a thiol, an amine, and gaseous carbon dioxide, which serves as a renewable and non-toxic C1 source. organic-chemistry.org The reaction is facilitated by the Mitsunobu reagent (DEAD/Ph3P) and proceeds in anhydrous DMSO, yielding products in excellent yields (80–99%) at room temperature. organic-chemistry.org This approach is notable for its broad substrate scope and elimination of hazardous materials. organic-chemistry.org

The development of transition-metal-free and additive-free reactions represents another significant advancement. For instance, thiocarbamates can be synthesized via a modified Lossen rearrangement involving thiols and dioxazolones in green solvents. rsc.org This method's mild conditions and use of sustainable solvents underscore its potential for developing functional materials in an environmentally responsible manner. rsc.org

The reaction between tetramethylthiuram disulfide (TMTD), a stable and less hazardous reagent, and various alcohols in the presence of sodium hydride (NaH) also provides a green pathway to N,N-dimethylthiocarbamates. organic-chemistry.org This method circumvents the need for toxic and corrosive N,N-dialkylthiocarbamoyl chlorides, which are common in traditional syntheses. organic-chemistry.org

Table 2: Comparison of Green Synthesis Approaches for Thiocarbamates

| Method | Key Features | Environmental Benefits |

|---|---|---|

| t-BuOLi Catalysis | Utilizes Boc-protected amines; metal-free. nih.govrsc.org | Avoids toxic phosgene and heavy metal contamination. nih.gov |

| Mitsunobu Protocol | Uses gaseous CO2 as a C1 source. organic-chemistry.org | Employs a renewable feedstock; mild conditions; high atom economy. organic-chemistry.org |

| Lossen Rearrangement | Performed in green solvents; transition-metal-free. rsc.org | Reduces use of volatile organic compounds; avoids metal catalysts. rsc.org |

| TMTD Reagent | Uses a stable, less hazardous sulfur source. organic-chemistry.org | Avoids corrosive and toxic thiocarbamoyl chlorides. organic-chemistry.org |

Derivatization and Structural Modification Strategies for N-Benzoyl-S-methyl Thiocarbamate Scaffolds

The N-Benzoyl-S-methyl thiocarbamate scaffold possesses multiple reactive sites, allowing for a variety of structural modifications. These derivatizations are key to tuning the molecule's chemical and biological properties.

Alkylation and Acylation Reactions at Various Sites

Alkylation and acylation reactions can be directed to different positions on the N-Benzoyl-S-methyl thiocarbamate molecule, primarily the nitrogen and sulfur atoms.

Alkylation: The nitrogen atom of the thiocarbamate can be alkylated, but this often competes with alkylation at the more nucleophilic sulfur atom. nih.gov Direct N-methylation of a parent thiocarbamate can be challenging, as undesired S-alkylation is a common side reaction. nih.gov To circumvent this, a strategy involving the use of an N-methylated aniline (B41778) and thiocarbonyldiimidazole (TCDI) can be employed to build the N-methylated scaffold before introducing the S-alkyl group. nih.gov

Conversely, S-alkylation can be achieved selectively. A sustainable approach for the S-alkylation of dithiocarbamate anions uses alcohols as alkylating agents in a "hydrogen borrowing" reaction catalyzed by a copper-hydroxyapatite nanocatalyst. nih.gov This environmentally benign strategy has a broad substrate scope and could be adapted for the S-alkylation of N-Benzoyl-S-methyl thiocarbamate derivatives. nih.gov

Acylation: The nitrogen atom of the N-Benzoyl-S-methyl thiocarbamate is a primary site for acylation. Thioacylation can be achieved using reagents like N,N'-di-Boc-substituted thiourea (B124793) activated with trifluoroacetic anhydride (B1165640) or with benzotriazole-based thioacylating agents. organic-chemistry.orgbu.edu.eg Acylation with benzoyl chloride is a common transformation, and its rate can be dramatically accelerated using promoters like N,N,N′,N′-tetramethylethylenediamine (TMEDA), even at low temperatures. organic-chemistry.org Such reactions would convert the N-H group of a primary thiocarbamate into a more complex N-acylthiocarbamate structure.

Table 3: Potential Derivatization Reactions for N-Benzoyl-S-methyl Thiocarbamate

| Reaction Type | Target Site | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-Alkylation | Nitrogen | N-methylaniline + TCDI, followed by alcohol. nih.gov | N-alkyl, N-benzoyl-S-methyl thiocarbamate |

| S-Alkylation | Sulfur | Alcohols, Copper-hydroxyapatite catalyst. nih.gov | N-benzoyl-S,S'-dialkyl dithiocarbamate derivative |

| N-Acylation | Nitrogen | Benzoyl chloride, TMEDA. organic-chemistry.org | N-acyl, N-benzoyl-S-methyl thiocarbamate |

| Thioacylation | Nitrogen | RCSBt (Benzotriazole reagents). bu.edu.eg | N-thioacyl derivative |

Formation of Metal Complexes with Thiocarbamate Ligands

Thiocarbamates and their close relatives, dithiocarbamates, are highly versatile ligands that form stable coordination complexes with a wide array of metal ions. nih.govsysrevpharm.org The sulfur and oxygen (or second sulfur in dithiocarbamates) atoms act as effective chelating agents. sysrevpharm.org These ligands are known to stabilize metals in various oxidation states due to the electronic properties of the thiocarbonyl group. wikipedia.orgbohrium.com

Research on ligands structurally similar to N-Benzoyl-S-methyl thiocarbamate, such as {N-[(benzoyl amino)-thioxo methyl] proline}, demonstrates this principle clearly. researchgate.netanjs.edu.iq This ligand, containing the N-benzoyl thiourea core, has been shown to form stable complexes with transition metals including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netanjs.edu.iq Spectroscopic data (FTIR, UV-Vis) and magnetic susceptibility measurements indicate that the ligand coordinates with the metal ions in a bidentate fashion, typically through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carboxylate group from the proline moiety. researchgate.netanjs.edu.iq

By analogy, N-Benzoyl-S-methyl thiocarbamate is expected to act as a bidentate ligand, coordinating to metal centers through its thiocarbonyl sulfur and the carbonyl oxygen of the benzoyl group. The resulting complexes would exhibit diverse coordination geometries, from monomeric to polymeric structures, depending on the metal and reaction conditions. sysrevpharm.org These metal complexes have applications ranging from catalysis to materials science. wikipedia.org

Table 4: Metal Complexes of a Structurally Similar Ligand: {N-[(benzoyl amino)-thioxo methyl] proline}

| Metal Ion | Proposed Formula | Coordination Evidence |

|---|---|---|

| Mn(II) | [MnL2]·3H2O |

FTIR shows shifts in C=S and COO- bands; magnetic data suggests octahedral geometry. researchgate.netanjs.edu.iq |

| Co(II) | [CoL2]·2H2O |

UV-Vis spectra and magnetic moments are consistent with octahedral complexes. researchgate.netanjs.edu.iq |

| Ni(II) | [NiL2] |

Spectroscopic data indicates coordination through sulfur and oxygen atoms. anjs.edu.iq |

| Cu(II) | [CuL2]·4H2O |

Changes in IR spectra and electronic spectra support complex formation. researchgate.netanjs.edu.iq |

| Zn(II) | [ZnL2] |

Characterized by spectroscopic methods, indicating a stable complex. anjs.edu.iq |

L = {N-[(benzoyl amino)-thioxo methyl] prolinato}

Preparation of Prodrug Analogs and Bio-cleavable Derivatives

The thiocarbamate scaffold is a valuable platform for designing prodrugs and other bio-cleavable molecules. researchgate.net A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through chemical or enzymatic processes. researchgate.net This strategy is used to improve a drug's pharmacokinetic profile or to target its action to specific tissues. mdpi.com

A key strategy involves masking a functional group on a drug with a thiocarbamate moiety that can be cleaved under specific biological conditions. For example, dithiocarbamate prodrugs have been designed to be activated by prostate-specific antigen (PSA). nih.gov In this approach, the thiol group of a dithiocarbamate is blocked by a peptide substrate that is recognized and cleaved by PSA, releasing the active drug selectively in the target cancer cells. nih.gov

Another innovative approach is the design of "self-immolative" thiocarbamates. nih.gov These molecules are engineered to undergo a cascade of reactions upon a triggering event, such as enzymatic cleavage of a promoiety. This initial cleavage leads to the spontaneous breakdown of the thiocarbamate linker and the release of an active molecule, such as a drug or a signaling molecule like carbonyl sulfide (B99878) (COS). nih.gov The release rate can be tuned by modifying the electronic properties of the molecule. nih.gov

Furthermore, thiocarbamates can be rendered photocleavable by incorporating a photolabile group like 7-nitroindoline (B34716). acs.org 7-Nitroindoline-S-thiocarbamates can be cleaved upon exposure to light, including through two-photon absorption using infrared lasers. acs.org This allows for precise spatiotemporal control over the release of the active compound, a feature valuable in photolithography and targeted drug delivery applications. acs.org These examples demonstrate the versatility of the thiocarbamate scaffold in creating sophisticated, bio-cleavable systems.

Table 5: Strategies for Thiocarbamate-Based Prodrugs and Bio-cleavable Derivatives

| Strategy | Activation Trigger | Mechanism of Action | Potential Application |

|---|---|---|---|

| Enzyme-Activated Prodrug | Prostate-Specific Antigen (PSA). nih.gov | A PSA-cleavable peptide unmasks a dithiocarbamate, releasing an active cytotoxic agent. nih.gov | Targeted prostate cancer therapy. nih.gov |

| Self-Immolative System | Esterase or other enzymes. nih.gov | Enzymatic removal of a trigger group initiates an electronic cascade, leading to fragmentation of the thiocarbamate and release of a payload. nih.gov | Controlled release of drugs or signaling molecules. |

| Photocleavable Derivative | UV or Infrared Light. acs.org | A 7-nitroindoline group absorbs light, leading to the cleavage of the thiocarbamate bond and release of the S-linked molecule. acs.org | Photopharmacology, micropatterning. |

Investigations into the Biological and Biochemical Relevance of N Benzoyl S Methyl Thiocarbamate

General Biological Activities Associated with Thiocarbamate and Carbamate (B1207046) Derivatives

The carbamate and thiocarbamate moieties are recognized as significant pharmacophores in medicinal chemistry. nih.govresearchgate.net The inclusion of a carbamate group can enhance the biological activity of various compounds. nih.gov These structures are integral to many therapeutic agents, acting either as key components in drug-target interactions or as prodrugs to improve bioavailability. researchgate.net Thiocarbamates, in particular, have a long history of use as pesticides and have been repurposed for potential applications in treating diseases like cancer and microbial infections. researchgate.net Their derivatives are noted for their chemical stability and ability to penetrate cell membranes, making them attractive for drug design. researchgate.net

Thiocarbamate and carbamate derivatives have been extensively studied as inhibitors of various enzymes, most notably cholinesterases and carbonic anhydrases.

Cholinesterase Inhibition Assays A primary method for evaluating cholinesterase inhibitors is the spectrophotometric Ellman's method. nih.govmdpi.com This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by quantifying the concentration of a yellow-colored product formed from the reaction between a thiol reagent (5,5′-dithiobis(2-nitrobenzoic acid)) and thiocholine, which is produced when the enzyme hydrolyzes a substrate like acetylthiocholine. mdpi.com The inhibitory potency of a compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Research has shown that while parent thiocarbamate herbicides are often inactive, their sulfoxide (B87167) and sulphone metabolites can be potent, time-dependent inhibitors of AChE. nih.gov For instance, the sulphone metabolites of molinate (B1677398) and pebulate (B75496) inhibit AChE with IC₅₀ values in the micromolar (µM) range. nih.gov Similarly, a series of novel dithiocarbamates were synthesized and evaluated, with some compounds showing potent AChE inhibition with IC₅₀ values as low as 0.53 µM. nih.gov

Carbonic Anhydrase Inhibition Assays The inhibition of carbonic anhydrases (CAs) is commonly assayed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration activity. nih.gov This method follows the initial rates of the reaction by using a pH indicator, such as phenol (B47542) red, to detect changes in pH as CO₂ is converted to bicarbonate and a proton. nih.gov Inhibition constants (Kᵢ) are determined from these measurements.

Dithiocarbamates (DTCs) have emerged as a potent class of CA inhibitors. nih.gov They have been tested against various human (h) CA isoforms, including hCA I, II, IX, and XII, which are targets for treating glaucoma and cancer. nih.gov Studies have identified DTCs with inhibition constants in the low nanomolar range, significantly more effective than some clinically used sulfonamides like acetazolamide. nih.gov For example, dithiocarbamates derived from primary amines were found to be highly effective hCA I inhibitors with Kᵢ values ranging from 3.5 to 33.5 nM. nih.gov Monothiocarbamates (MTCs) also inhibit bacterial CAs, with Kᵢ values in the nanomolar range against enzymes from Neisseria gonorrhoeae and Enterococcus faecium. unifi.it

The thiocarbamate scaffold is a key feature in many compounds developed for their antimicrobial properties.

Antibacterial Activity Dithiocarbamates have been investigated as inhibitors of bacterial carbonic anhydrases, a potential strategy for developing new antibacterial agents. nih.govvt.edu Certain DTCs have shown inhibitory activity against N. gonorrhoeae, with some displaying minimum inhibitory concentration (MIC) values of 8 µg/mL or less. vt.edu The antibacterial effect of these compounds appears linked to their inhibition of the bacterial CA enzyme. vt.edu Derivatives of thiosemicarbazide (B42300), a related class of compounds containing a thiocarbamoyl moiety, have also demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com

Antifungal Activity Thiocarbamate and dithiocarbamate (B8719985) derivatives have shown significant antifungal potential. researchgate.net Dithiocarbamate chitosan (B1678972) derivatives exhibited enhanced activity against plant pathogenic fungi like Fusarium oxysporum compared to chitosan alone. nih.gov N-aryl carbamates have also been synthesized and tested against various phytopathogenic fungi, with several compounds showing inhibition rates over 70%, superior to the commercial fungicide azoxystrobin. nih.gov In another study, a fluconazole (B54011) analog incorporating a dithiocarbamate moiety was found to have potent effects against several Candida species, including fluconazole-resistant strains, with MIC values as low as 0.063 µg/ml. mazums.ac.ir

Anti-protozoal Activity Carbamate derivatives of existing drugs have been synthesized to improve their efficacy against protozoan parasites. A series of carbamates derived from metronidazole (B1676534) and secnidazole (B1681708) showed potent activity against Giardia duodenalis and Trichomonas vaginalis, with some compounds being ten times more active than the parent drug. mdpi.com The metronidazole carbamate derivative was the most active, with an IC₅₀ of 60 nM against T. vaginalis. mdpi.com Isothiocyanate derivatives have also been evaluated for their activity against protozoa such as Trypanosoma and Leishmania species, with some compounds demonstrating IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Carbamate and thiocarbamate derivatives have been explored for their potential as anticancer agents. researchgate.netnih.gov Thiocarbamate derivatives of demethylpenclomedine were found to be active against human MX-1 breast tumor xenografts and modestly active against glioblastoma in vivo. nih.gov The incorporation of a carbamate group into other molecules, such as betulinic acid, has resulted in derivatives with significantly enhanced anticancer potency. nih.gov Furthermore, novel thiosemicarbazone derivatives have displayed strong antiproliferative activity against several human tumor cell lines, supporting their investigation as potential antitumor drugs. mdpi.comnih.gov

Structural Determinants of Biological Activity in Thiocarbamates

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiocarbamate derivatives. For dithiocarbamates acting as carbonic anhydrase inhibitors, the nature of the substituents on the nitrogen atom significantly influences their potency. nih.gov Derivatives prepared from primary amines (R¹=H) generally show highly effective, low nanomolar inhibition of the hCA I isoform, whereas compounds from secondary amines have more varied activity. nih.gov

In a series of dithiocarbamates designed as cholinesterase inhibitors, the substituents on the nitrogen atoms also played a key role. nih.gov For N,N-disubstituted dithiocarbamates, compounds with specific cyclic amine moieties (like 4-phenylpiperazine) demonstrated the most potent AChE inhibition. nih.gov A study on carbamate and thiocarbamate derivatives as inhibitors of nitric oxide (NO) production found that several thiocarbamate derivatives had promising activity, with the N-substituent being a key determinant. nih.gov For N-aryl carbamates with antifungal properties, SAR analysis revealed that the type and position of substituents on the phenyl ring were critical for activity against different fungal species. nih.gov For example, introducing an electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring generally led to good, broad-spectrum antifungal activity. nih.gov

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT), helps to identify the most stable and likely bioactive conformations. mdpi.com For a series of thiosemicarbazone derivatives, it was found that the E configuration of double bonds was the most energetically favorable. mdpi.com This conformational information is then used in molecular docking simulations to predict how the ligand binds to the active site of a target enzyme. mdpi.commdpi.com

X-ray crystallography provides direct evidence of ligand-target interactions. The crystal structure of a dithiocarbamate bound to human carbonic anhydrase II revealed that the inhibitor coordinates to the zinc ion in the active site through one of its sulfur atoms, displacing the water molecule essential for catalysis. nih.govnih.gov The organic scaffold of the inhibitor then forms additional favorable interactions with amino acid residues in the active site, further stabilizing the complex. nih.gov Understanding these ligand-induced conformational shifts in the target protein is essential, as proteins are dynamic entities that exist as an ensemble of conformations. nih.govnih.gov Ligand binding can stabilize a specific conformation, leading to a biological response. nih.gov This ensemble-based view is increasingly important for designing drugs that target dynamic proteins. nih.gov

Investigation of Specific Binding Sites and Mechanisms of Action

Extensive literature searches did not yield specific research findings, detailed data, or investigations into the specific binding sites and mechanisms of action for the chemical compound Benzoylthio-O-methyl ester carbamic acid, also known as N-Benzoyl-S-methyl Thiocarbamate. While general information on the biological activities of the broader classes of carbamates and thiocarbamates is available, no studies directly elucidating the biochemical relevance of this particular compound could be retrieved.

General mechanisms for related compound classes include the inhibition of microtubule synthesis and the disruption of fatty acid elongation. However, it is crucial to note that these are general activities of the broader chemical families and have not been specifically demonstrated for Benzoylthio-O-methyl ester carbamic acid. Without dedicated research on this specific molecule, any discussion of its binding targets or molecular pathways would be speculative.

Due to the absence of specific research data, no data tables on the biological and biochemical relevance of Benzoylthio-O-methyl ester carbamic acid can be provided.

Advanced Computational and Spectroscopic Characterization in N Benzoyl S Methyl Thiocarbamate Research

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become indispensable tools in the analysis of thiocarbamate compounds. These computational methods allow for the prediction of molecular properties and interactions, complementing and often guiding experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the study of thiocarbamate derivatives, DFT calculations, often using functionals like B3LYP or M06 combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netrsc.org

Research on related compounds, such as N-benzoyl-S-(undecyl)-dithiocarbamate, has demonstrated a strong correlation between DFT-optimized geometries and experimental data obtained from X-ray crystallography. researchgate.net These calculations are also used to predict spectroscopic data, such as FT-IR frequencies, which show good agreement with experimental values. researchgate.net Furthermore, DFT is used to study the stability of different tautomeric and isomeric forms of these molecules. For instance, studies on a dithiocarbamate (B8719985) compound revealed the syn-keto-amine-thione form to be the most stable among six possible structures. researchgate.net Theoretical investigations on similar Schiff bases have shown that specific DFT methods, like B3LYP, provide a satisfactory correlation between calculated and experimental vibrational frequencies, with correlation coefficients as high as 0.999. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Thiocarbamate-Related Structure

| Parameter | Method | Calculated Value | Experimental Value | Correlation Coefficient |

| Bond Length | B3LYP/6-311G(d,p) | Varies (Å) | Varies (Å) | 0.996 researchgate.net |

| Bond Angle | B3P86/6-311G(d,p) | Varies (°) | Varies (°) | 0.978 researchgate.net |

| Vibrational Frequencies | B3LYP/6-311G(d,p) | Varies (cm⁻¹) | Varies (cm⁻¹) | 0.999 researchgate.net |

Note: Data is representative of DFT studies on related thiocarbamate and dithiocarbamate structures.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For thiocarbamate and carbamate (B1207046) derivatives, 2D and 3D-QSAR models are developed to predict their potential as therapeutic agents. nih.govplos.org

The process involves calculating a wide range of molecular descriptors (e.g., electronic, thermodynamic, topological) and then using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model. plos.orgmdpi.com For example, a QSAR model developed for carbamate-based inhibitors of acetylcholinesterase identified the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and Hydrogen% as key descriptors influencing inhibitory activity. plos.org The robustness of these models is validated using statistical parameters such as the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. plos.orgnih.gov A statistically significant QSAR model can then be used to design new, more potent analogues by modifying the chemical structure based on the insights provided by the model's contour maps and descriptor contributions. nih.govrsc.org

Table 2: Example of Descriptors Used in a QSAR Model for Carbamate Inhibitors

| Descriptor | Description | Impact on Activity |

| Connolly Accessible Area | The solvent-accessible surface area | Influences binding to the active site plos.org |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons plos.org |

| Hydrogen% | Percentage of hydrogen atoms in the molecule | Affects hydrophobicity and hydrogen bonding potential plos.org |

Note: This table is based on a QSAR study of acetylcholinesterase inhibitors. plos.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. semanticscholar.org This technique is widely applied to thiocarbamate and benzoylthiourea (B1224501) derivatives to explore their potential as inhibitors of various enzymes. semanticscholar.orgnih.gov For instance, N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides were docked against E. coli dihydroorotase to understand their antibacterial activity, revealing that the most active compounds had the lowest binding affinity values, indicating stronger binding. semanticscholar.org

Docking studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. semanticscholar.orgmdpi.com These findings are often validated by molecular dynamics (MD) simulations, which provide information on the stability of the ligand-protein complex over time. rsc.orgsamipubco.com MD simulations analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to confirm the stability of the docked conformation. plos.org The binding free energies can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. samipubco.com

Table 3: Representative Molecular Docking Results for a Benzoylthiourea Derivative

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzoylthiourea Analog | E. coli DNA gyrase B | -7.4 to -8.5 | Asp73, Glu50, Asn46 nih.gov |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 | -67.19 (plant score) | N/A jppres.com |

| Thiazolidine Derivative | E. coli MurB | -8.0 to -9.5 | Arg156, Ser229, Gly155 mdpi.com |

Note: The data represents findings from various molecular docking studies on related compounds.

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provides crucial information about a molecule's reactivity. The MEP map is a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. researchgate.net For thiocarbamate-related compounds, MEP analysis helps to pinpoint the sites most likely to be involved in intermolecular interactions. researchgate.netrsc.org

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability; a smaller energy gap generally implies higher reactivity. rsc.org These calculations, performed using DFT, are fundamental for understanding the chemical behavior of N-benzoyl thiocarbamate derivatives. researchgate.netrsc.org

Table 4: FMO Properties for a Representative Benzoyl Dithiocarbamate Structure

| Parameter | Method | Calculated Value (eV) |

| E-HOMO | B3LYP/6-311G(d,p) | -6.5 |

| E-LUMO | B3LYP/6-311G(d,p) | -2.1 |

| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.4 |

Note: Values are illustrative and based on DFT calculations for N-benzoyl-S-(undecyl)-dithiocarbamate. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the chemical structure and assessing the purity of newly synthesized compounds like N-benzoyl thiocarbamate derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize thiocarbamate and related structures. researchgate.netsemanticscholar.org

In ¹H NMR spectra of related N-benzoyl derivatives, aromatic protons typically appear as multiplets in the range of δ 7.0–8.0 ppm. rsc.org The chemical shifts of protons attached to nitrogen (N-H) can vary and are often observed as broad singlets. chemmethod.com In ¹³C NMR spectra, the carbonyl (C=O) and thione (C=S) carbons are particularly diagnostic, appearing at distinct downfield chemical shifts, often in the range of δ 160-185 ppm. researchgate.netchemmethod.com The signals for methyl carbons (S-CH₃ or O-CH₃) appear much further upfield. rsc.org The specific chemical shifts and coupling patterns provide definitive evidence for the connectivity of atoms within the molecule, allowing for unambiguous structure confirmation.

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzoyl Thiocarbamate Analog

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₅) | 7.30 - 7.80 (m) rsc.org |

| ¹H | N-H | 10.3 (s, br) chemmethod.com |

| ¹H | -CH₃ | 2.34 - 3.79 (s) rsc.org |

| ¹³C | C=O (Amide) | 163.3 - 175.8 rsc.org |

| ¹³C | C=S (Thione) | 182.5 chemmethod.com |

| ¹³C | Aromatic (C₆H₅) | 114 - 143 rsc.org |

| ¹³C | -CH₃ | 15.9 - 55.2 rsc.org |

Note: Data compiled from NMR spectra of various thiocarbamate, dithiocarbamate, and thiosemicarbazide (B42300) derivatives. rsc.orgchemmethod.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are pivotal techniques for identifying the functional groups and electronic transitions within a molecule. For a compound like Benzoylthio-O-methyl ester carbamic acid, these methods provide a rapid and non-destructive first look at its chemical architecture.

Infrared (IR) Spectroscopy is used to identify the vibrational modes of specific bonds within the molecule. The key functional groups—carbonyl (C=O), thiocarbonyl (C=S), C-N, and C-O bonds—exhibit characteristic absorption bands. The position of these bands can be influenced by the surrounding electronic environment and potential for hydrogen bonding. For instance, the N-H stretching frequency can provide insight into intermolecular interactions in the solid state or in solution.

While specific experimental data for Benzoylthio-O-methyl ester carbamic acid is not extensively reported in publicly available literature, the expected IR absorption regions for its key functional groups can be predicted based on established spectroscopic data for analogous compounds.

Expected IR Absorption Data for Benzoylthio-O-methyl ester carbamic acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (amide I) | 1700-1650 | Stretching |

| C=S (thiocarbonyl) | 1250-1050 | Stretching |

| C-N | 1400-1200 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

For Benzoylthio-O-methyl ester carbamic acid (C₉H₉NO₂S), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be expected at the corresponding m/z value. The fragmentation of the molecule would likely proceed through the cleavage of the weakest bonds, such as the C-S, C-N, and C-O bonds.

Plausible Mass Spectrometry Fragmentation for Benzoylthio-O-methyl ester carbamic acid

| Fragment Ion (m/z) | Structure of Fragment |

|---|---|

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | [C₄H₃]⁺ |

| 92 | [C₆H₅N]⁺ |

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the benzoyl group and the methyl carbamate moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for Benzoylthio-O-methyl ester carbamic acid is not available in the reviewed literature, the structure of a closely related analogue, O-methyl m-tolylcarbamothioate, has been determined and provides significant insight into the likely solid-state conformation. mdpi.com

The crystallographic study of O-methyl m-tolylcarbamothioate confirms the presence of the thioamide tautomer and reveals a syn-disposition of the thione-S and thioamide-N-H atoms. mdpi.com This arrangement facilitates the formation of intermolecular thioamide-N-H···S(thione) hydrogen bonds, which organize the molecules into an eight-membered ring synthon in the crystal lattice. mdpi.com The molecule exhibits a notable twist between the thioamide and the aromatic ring. mdpi.com

Crystallographic Data for the Analogue Compound O-methyl m-tolylcarbamothioate mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0799 (5) |

| b (Å) | 12.1157 (7) |

| c (Å) | 9.1763 (5) |

| β (°) | 114.187 (2) |

| Volume (ų) | 920.24 (9) |

| Z | 4 |

| Bond Length C=S (Å) | 1.6721 (16) |

| Bond Length C-O (Å) | 1.3342 (19) |

This data for a similar structure provides a robust model for understanding the solid-state packing and conformation that could be expected for Benzoylthio-O-methyl ester carbamic acid.

Applications and Emerging Research Frontiers for N Benzoyl S Methyl Thiocarbamate

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Thiocarbamates are recognized as valuable intermediates in organic synthesis due to their unique reactivity. acs.org They serve as crucial building blocks for creating a variety of other molecules, including those with pharmaceutical and agrochemical applications. rsc.org A recently developed methodology highlights their role as key chemical intermediates by providing a sustainable and efficient pathway for their synthesis from Boc-protected amines. rsc.org

One of the significant recent advancements is the development of methods for the catalytic hydrogenation of thiocarbamates. acs.orgexlibrisgroup.comnih.gov This reaction, which was previously undocumented, provides a waste-free and efficient route to access alcohols and thiols. acs.orgnih.govescholarship.org The process is catalyzed by an acridine-based ruthenium complex and notably tolerates the presence of the thiol product, which typically deactivates hydrogenation catalysts. acs.orgexlibrisgroup.com This breakthrough significantly broadens the synthetic utility of thiocarbamates, allowing for their conversion into other valuable functional groups under relatively mild conditions. acs.orgnih.govescholarship.org

The versatility of thiocarbamates as synthetic precursors is further demonstrated by their use in various other transformations. For instance, they can be synthesized from a range of starting materials, including thiocyanates, which are themselves important precursors for many organosulfur compounds. taylorandfrancis.com Modern synthetic methods also allow for the creation of S-alkyl thiocarbamates through the solvent-assisted thiocarboxylation of amines with carbon monoxide and sulfur, or via a Mitsunobu-based protocol using thiols, amines, and carbon dioxide. organic-chemistry.org

Table 1: Selected Synthetic Methodologies Involving Thiocarbamates

| Reaction Type | Reactants | Product(s) | Key Features | Source(s) |

| Catalytic Hydrogenation | Thiocarbamate, H₂ | Alcohol, Thiol, Amine | Ruthenium-acridine complex catalyst; waste-free; tolerates thiol product. | acs.orgexlibrisgroup.comnih.govescholarship.org |

| Transformation of Boc-Amines | Boc-protected amine, tert-butoxide lithium | Thiocarbamate | Sustainable method; avoids hazardous reagents and metal catalysts. | rsc.org |

| Mitsunobu-based Synthesis | Thiol, Amine, CO₂ | S-alkyl thiocarbamate | Mild and efficient protocol. | organic-chemistry.org |

| From Isocyanides | Isocyanide, Thiol, Water | Thiocarbamate | Visible-light induced; uses Rose Bengal as a photocatalyst. | organic-chemistry.org |

Design of Targeted Biological Probes and Research Tools for Biochemical Pathway Investigations

The unique chemical properties of the thiocarbamate linkage have been ingeniously harnessed to design sophisticated tools for biological research. A prominent application is in the creation of triggered donors of hydrogen sulfide (B99878) (H₂S), a critical biological signaling molecule. nih.gov Researchers have developed self-immolative benzyl (B1604629) thiocarbamates that, upon activation by a specific stimulus, decompose to release carbonyl sulfide (COS). nih.gov The released COS is then rapidly hydrolyzed by the ubiquitous enzyme carbonic anhydrase in cells to generate H₂S. nih.gov This strategy allows for the controlled release of H₂S in a biological environment, providing a powerful tool to study its roles in various physiological and pathological processes. nih.gov

This self-immolative chemistry can be integrated with fluorescent reporters. nih.gov For example, a fluorescent probe can be designed where the thiocarbamate moiety acts as a cage. Upon reaction with H₂S, the probe releases the caged H₂S while simultaneously generating a fluorescent signal. nih.gov This addresses a key challenge in probe development by replacing the analyte that is consumed during the detection event, thereby maintaining analyte homeostasis. nih.gov

Furthermore, thiocarbamate-based systems are being developed into stimuli-responsive probes. Polymeric nanoparticles incorporating a thiocarbamate bond functionalized with an arylboronate trigger have been synthesized. rsc.org These particles are designed to respond to hydrogen peroxide (H₂O₂), a reactive oxygen species associated with various pathological states, to release COS and subsequently H₂S, which can be measured via a pro-fluorophore. rsc.org This demonstrates the potential of thiocarbamates in creating probes for investigating specific biochemical pathways linked to oxidative stress. rsc.org

Development of Responsive Chemical Systems, including Protein Modification (e.g., PEGylation)

The adaptability of the thiocarbamate functional group makes it an excellent component for creating responsive chemical systems, particularly for applications in drug delivery and protein modification. An exemplary case is the development of stimuli-responsive polymeric nanoparticles for the controlled generation of hydrogen sulfide. rsc.org

In this system, amphiphilic block co-polymers (BCPs) are synthesized where the hydrophobic polymer backbone contains a thiocarbamate group as part of a self-immolative linker. rsc.org This backbone is functionalized with arylboronate monomers, which act as a trigger responsive to hydrogen peroxide (H₂O₂). rsc.org The BCP is combined with a hydrophilic polyethylene (B3416737) glycol (PEG) unit, a process known as PEGylation, which allows the polymer to self-assemble into nanoparticles in an aqueous solution. rsc.org When these nanoparticles encounter H₂O₂, the arylboronate trigger is oxidized, initiating the self-immolation of the linker and cleavage of the thiocarbamate bond. rsc.org This process releases carbonyl sulfide (COS), which is then converted to H₂S by carbonic anhydrase. rsc.org

This design represents a sophisticated, multi-component responsive system. The PEGylation enhances the stability and solubility of the H₂S-donor system in biological environments, while the thiocarbamate and its associated trigger provide the stimuli-responsive release mechanism. rsc.org Such particulate systems could improve the delivery of therapeutic gases like H₂S by enabling prolonged release and increasing local concentrations, potentially in combination with a second therapeutic cargo for synergistic effects. rsc.org The general principle of using specific chemical triggers to modify biomolecules or release active agents is a cornerstone of advanced biochemical engineering, and thiocarbamates provide a versatile platform for such applications. nih.govacs.org

Future Directions in Thiocarbamate Research

Research into thiocarbamates continues to expand, with several frontiers promising significant advancements in medicine, catalysis, and materials science.

Thiocarbamates are increasingly being investigated as lead structures for drug discovery against a range of diseases. A key area of future research is the identification of novel biological targets for these compounds. taylorandfrancis.com For instance, recent studies have tested libraries of thiocarbamates as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, identifying a thionocarbamate as a promising binder for future drug design against COVID-19. mdpi.com

The anti-cancer potential of thiocarbamates and related structures is another active area of exploration. nih.gov Novel dual dithiocarbamates have been synthesized and shown to have potent anticancer activity against various tumor cell lines, including non-small cell lung cancer. nih.gov The simple chemical structure of some thiocarbamate binders allows for facile modification, which is advantageous for optimizing binding affinity, solubility, and pharmacokinetic properties in the pursuit of new cancer therapies. mdpi.com The process of drug discovery is increasingly aided by computational methods and a deeper understanding of biological pathways, which will help to rationally design new thiocarbamate-based drugs against specific targets like the E3 ligase in cancer. nih.gov

Recent breakthroughs have established new catalytic processes that utilize thiocarbamates as substrates. The development of a ruthenium-acridine complex for the catalytic hydrogenation of thiocarbamates into alcohols and thiols is a significant innovation. acs.orgnih.govescholarship.org This method is notable for its efficiency and selectivity, tolerating a wide range of functional groups. acs.org Future research will likely focus on expanding the scope of this catalytic system and developing other novel catalytic transformations of thiocarbamates to produce valuable chemical building blocks.

Conversely, thiocarbamate derivatives themselves can be components of catalysts. Dithiocarbamate (B8719985) compounds, for example, have been used in the synthesis of catalysts for organic reactions and polymerization. nih.gov Innovations in this area could involve designing new thiocarbamate-based ligands for metal catalysts to achieve novel reactivity or selectivity in important chemical transformations.

The field of polymer chemistry has found significant use for thiocarbonyl compounds, including thiocarbamates. rsc.orgrsc.org A major application is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled polymerization technique where dithiocarbamates can function as RAFT agents to mediate the reaction. rsc.org This allows for the synthesis of polymers with well-defined architectures and molecular weights.

An exciting future direction is the creation of degradable polymers. The radical ring-opening polymerization (rROP) of cyclic thiocarbamate monomers can incorporate cleavable thioester bonds directly into the polymer's all-carbon backbone. digitellinc.com This feature promotes the degradation of the polymer under specific conditions, which is highly desirable for biomedical and environmental applications. digitellinc.com

Furthermore, the integration of thiocarbamates into functional materials, such as the stimuli-responsive polymeric particles discussed previously, represents a growing field. rsc.org Future innovations may include the development of novel molecularly imprinted polymers (MIPs) using thiocarbamate chemistry for applications in environmental remediation and advanced sensing technologies. acs.org

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50°C ± 5°C | Maximizes kinetics without decomposition |

| pH | 7.0–7.5 | Minimizes hydrolysis |

| Reaction Time | 6–8 hours | Balances completion vs. side products |

Basic: What spectroscopic techniques are most effective for characterizing Benzoylthio-O-methyl ester carbamic acid?

Answer:

A multi-technique approach is critical for unambiguous characterization:

- NMR : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and thiomethyl group (δ ~2.5 ppm for SCH₃). Compare with NIST reference spectra for validation .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference with NIST databases to resolve structural ambiguities .

- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹) and N-H bend (~1550 cm⁻¹) from the carbamate group .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks/Patterns |

|---|---|

| ¹H NMR | δ 3.3 ppm (SCH₃), δ 7.2–8.1 ppm (aromatic H) |

| IR | 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-S) |

| HRMS | m/z calculated for C₁₀H₁₁NO₃S: 225.0525 |

Advanced: How should researchers address discrepancies in reported physicochemical properties across studies?

Answer:

Discrepancies in properties like solubility or stability often arise from methodological variability. Mitigation strategies:

- Standardized protocols : Follow guidelines from authoritative sources (e.g., Beilstein Journal’s experimental reproducibility standards) .

- Cross-validation : Compare data with NIST’s reference values for melting points, solubility, and spectral data .

- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify variability in literature-reported logP or pKa values .

Example Case : If conflicting melting points are reported (e.g., 120°C vs. 125°C), verify purity via HPLC (>95%) and thermal analysis (DSC/TGA) to rule out impurities or polymorphic forms .

Advanced: What methodologies are recommended for assessing skin penetration potential in toxicological studies?

Answer:

For dermal absorption studies:

- In vitro models : Use Franz diffusion cells with human epidermis; apply OECD TG 428 guidelines .

- Analytical quantification : LC-MS/MS detects trace amounts in receptor fluid (LOD ≤ 0.1 ng/mL) .

- Molecular weight considerations : Lower MW analogs (<500 Da) show higher penetration; compare with structurally similar alkyl benzoates for predictive modeling .

Q. Key Parameters :

- Exposure time : 24-hour protocols mimic real-world scenarios.

- Vehicle effects : Assess penetration enhancers (e.g., propylene glycol) that may alter results .

Advanced: How can computational chemistry tools be integrated into reactivity studies?

Answer:

Computational methods enhance mechanistic understanding:

- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl) using Gaussian or ORCA software .

- SMARTS-based structural queries : Identify reactive sites (e.g., ester or thioether groups) for targeted experimental validation .

- MD simulations : Model solvation effects in polar solvents to optimize reaction conditions .

Case Study : DFT-derived activation energies for hydrolysis pathways can guide pH stabilization strategies (e.g., buffering at pH 7 to minimize degradation) .

Advanced: What strategies are effective for resolving conflicting biological activity data in cell-based assays?

Answer:

Contradictions in IC₅₀ or cytotoxicity data require:

- Dose-response validation : Use ≥3 independent replicates and normalize to controls (e.g., MTT assay for viability) .

- Cell line specificity : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-dependent effects .

- Compound stability checks : Pre-test compound integrity in assay media via LC-MS to rule out degradation .

Q. Table 3: Troubleshooting Data Conflicts

| Issue | Resolution Strategy |

|---|---|

| Variable IC₅₀ | Standardize cell passage number and seeding density |

| High background noise | Include vehicle controls (e.g., DMSO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.